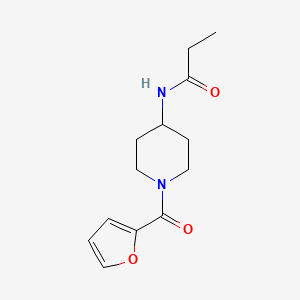
4-(2-(4-Hydroxypiperidin-1-yl)ethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(4-Hydroxypiperidin-1-yl)ethyl)benzoate is a chemical compound with the molecular formula C14H19NO3 It is a derivative of benzoic acid and piperidine, featuring a hydroxyl group on the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Hydroxypiperidin-1-yl)ethyl)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 1-(2-chloroethyl)piperidine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the ester linkage between the benzoic acid and the piperidine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Hydroxypiperidin-1-yl)ethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products
Oxidation: Formation of 4-(2-(4-oxopiperidin-1-yl)ethyl)benzoate.
Reduction: Formation of 4-(2-(4-hydroxypiperidin-1-yl)ethyl)benzyl alcohol.
Substitution: Formation of 4-(2-(4-chloropiperidin-1-yl)ethyl)benzoate.
Scientific Research Applications
4-(2-(4-Hydroxypiperidin-1-yl)ethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-(4-Hydroxypiperidin-1-yl)ethyl)benzoate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an agonist or antagonist at certain receptors, modulating their activity. The hydroxyl group on the piperidine ring plays a crucial role in its binding affinity and specificity. The compound may also interact with enzymes, inhibiting or activating their function, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
4-(2-(4-Hydroxypiperidin-1-yl)ethyl)benzoate can be compared with other similar compounds, such as:
4-(2-(4-Methylpiperidin-1-yl)ethyl)benzoate: Similar structure but with a methyl group instead of a hydroxyl group.
4-(2-(4-Chloropiperidin-1-yl)ethyl)benzoate: Similar structure but with a chlorine atom instead of a hydroxyl group.
4-(2-(4-Aminopiperidin-1-yl)ethyl)benzoate: Similar structure but with an amino group instead of a hydroxyl group.
The uniqueness of this compound lies in its hydroxyl group, which imparts specific chemical reactivity and biological activity that differ from its analogs.
Properties
Molecular Formula |
C14H18NO3- |
|---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
4-[2-(4-hydroxypiperidin-1-yl)ethyl]benzoate |
InChI |
InChI=1S/C14H19NO3/c16-13-6-9-15(10-7-13)8-5-11-1-3-12(4-2-11)14(17)18/h1-4,13,16H,5-10H2,(H,17,18)/p-1 |
InChI Key |
QCDGFRHBHHQYLI-UHFFFAOYSA-M |
Canonical SMILES |
C1CN(CCC1O)CCC2=CC=C(C=C2)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B14915948.png)
![dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane](/img/structure/B14915954.png)




![3-Hydroxybicyclo[3.2.1]octan-8-one](/img/structure/B14915985.png)





![2,2-dimethyl-N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide](/img/structure/B14916027.png)

